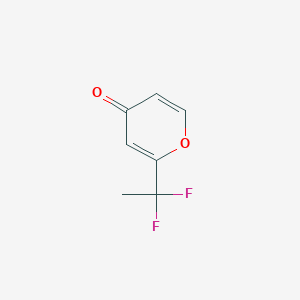
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with a methyl group, a phenylthio group, and a propanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The methyl and phenylthio groups are introduced through substitution reactions using reagents like methyl iodide and thiophenol.
Addition of the Propanol Group: The propanol group is added via a nucleophilic substitution reaction, often using propanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halides and nucleophiles are employed under conditions like reflux or catalytic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethan-1-amine: Similar structure but with an amine group instead of a propanol group.
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)butan-1-ol: Similar structure but with a butanol group instead of a propanol group.
Uniqueness
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its propanol group, in particular, may enhance its solubility and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C15H17NOS |
|---|---|
Molekulargewicht |
259.4 g/mol |
IUPAC-Name |
1-(4-methyl-6-phenylsulfanylpyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C15H17NOS/c1-3-14(17)13-10-16-15(9-11(13)2)18-12-7-5-4-6-8-12/h4-10,14,17H,3H2,1-2H3 |
InChI-Schlüssel |
YWTWCGPEVPKBJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CN=C(C=C1C)SC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


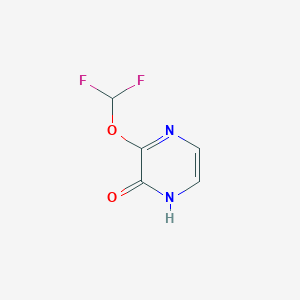
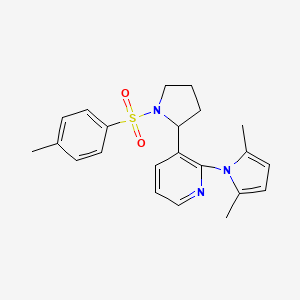
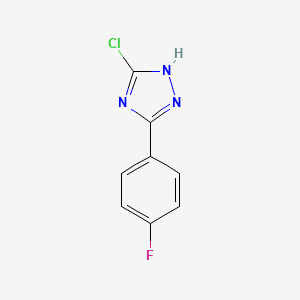

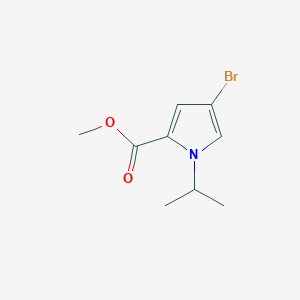

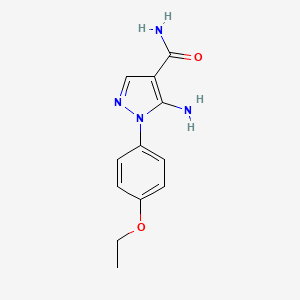

![3-Ethyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11804422.png)
